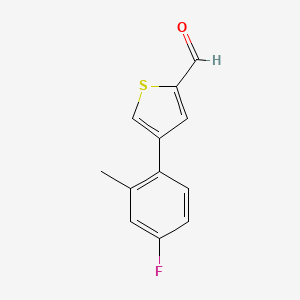

4-(4-Fluoro-2-methylphenyl)thiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC13611854

Molecular Formula: C12H9FOS

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9FOS |

|---|---|

| Molecular Weight | 220.26 g/mol |

| IUPAC Name | 4-(4-fluoro-2-methylphenyl)thiophene-2-carbaldehyde |

| Standard InChI | InChI=1S/C12H9FOS/c1-8-4-10(13)2-3-12(8)9-5-11(6-14)15-7-9/h2-7H,1H3 |

| Standard InChI Key | AXZZKTLVNRHXIF-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)F)C2=CSC(=C2)C=O |

| Canonical SMILES | CC1=C(C=CC(=C1)F)C2=CSC(=C2)C=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiophene core (C₄H₃S) with two substituents:

-

Carbaldehyde group (-CHO) at the 2-position, conferring electrophilic reactivity.

-

4-Fluoro-2-methylphenyl group at the 4-position, introducing steric bulk and electronic modulation via fluorine’s electronegativity and methyl’s inductive effects.

Key Identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉FOS |

| Molecular Weight | 220.26 g/mol |

| IUPAC Name | 4-(4-fluoro-2-methylphenyl)thiophene-2-carbaldehyde |

| SMILES | CC1=C(C=CC(=C1)F)C2=CSC(=C2)C=O |

| InChIKey | AXZZKTLVNRHXIF-UHFFFAOYSA-N |

| PubChem CID | 138985507 |

Physical Properties

While explicit data on melting/boiling points or solubility are unavailable, analogs such as 5-(4-fluorophenyl)thiophene-2-carboxaldehyde (CAS 249504-38-9) exhibit a melting point of 113–114°C and density of 1.288 g/cm³ . These values suggest moderate thermal stability and hydrophobic tendencies, likely shared by the target compound.

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via multi-step organic reactions, often involving:

-

Friedel-Crafts Acylation: Introducing the carbaldehyde group to thiophene.

-

Cross-Coupling Reactions: Installing the fluorinated aryl group via Suzuki-Miyaura or Ullmann couplings.

A patent (CN102627627A) describes a related method for 2-thiophenecarboxaldehyde using thiophene, triphosgene, and DMF, achieving yields up to 88% . Adapting this protocol for 4-(4-fluoro-2-methylphenyl)thiophene-2-carbaldehyde would require:

-

Step 1: Lithiation of thiophene at the 4-position, followed by quenching with 4-fluoro-2-methylbenzaldehyde.

-

Step 2: Vilsmeier-Haack formylation to introduce the aldehyde group .

Optimized Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Chlorobenzene |

| Temperature | 0°C → 75–85°C (gradient) |

| Molar Ratio (Thiophene:Triphosgene:DMF) | 1:0.5:2.6 |

| Yield | ~85% (estimated) |

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s structure aligns with bioactive molecules, including:

-

Antiplatelet Agents: Analogous to clopidogrel’s thiophene core .

-

Kinase Inhibitors: The aldehyde group facilitates Schiff base formation with amino residues in target proteins.

Materials Science

-

Organic Semiconductors: Thiophene derivatives enhance charge transport in OLEDs and OFETs due to π-conjugation.

-

Coordination Polymers: The aldehyde group chelates metal ions, enabling porous material synthesis.

| Hazard Statement | Precautionary Measure |

|---|---|

| H315: Skin irritation | Wear nitrile gloves |

| H319: Eye irritation | Use safety goggles |

| H335: Respiratory irritation | Employ fume hoods |

Research Frontiers and Challenges

Scalability Limitations

Current synthesis methods require optimization for industrial-scale production. Continuous-flow reactors may improve yield and reduce waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume